2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced form, altering its chemical properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a simpler, more stable molecule .
Scientific Research Applications
2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-5-CHLOROPHENYL(phenyl)methanone
- 2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-N-PHENYLBENZAMIDE
Uniqueness
What sets 2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart from similar compounds is its specific chemical structure, which imparts unique reactivity and potential applications. Its bromine and methoxy substituents, along with the isoindole core, contribute to its distinct properties and versatility in various scientific research fields.
Properties
Molecular Formula |
C17H13BrN2O4 |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13BrN2O4/c1-23-14-8-15(24-2)13(18)7-10(14)9-19-20-16(21)11-5-3-4-6-12(11)17(20)22/h3-9H,1-2H3/b19-9+ |
InChI Key |
PTMMLAHDCIFNFY-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=O)C3=CC=CC=C3C2=O)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2C(=O)C3=CC=CC=C3C2=O)Br)OC |
Origin of Product |
United States |
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